molecular formula C11H26Cl4N2O2 B12747103 N,N-Bis(2-chloroethyl)-N',N'-diethyl-1,3-propanediamine N,N'-dioxide dihydrochloride CAS No. 95725-35-2

N,N-Bis(2-chloroethyl)-N',N'-diethyl-1,3-propanediamine N,N'-dioxide dihydrochloride

Cat. No.: B12747103
CAS No.: 95725-35-2
M. Wt: 360.1 g/mol
InChI Key: AMRACDXBCNOPQM-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)-N’,N’-diethyl-1,3-propanediamine N,N’-dioxide dihydrochloride: is a chemical compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which includes two chloroethyl groups and a diethyl-propanediamine backbone.

Preparation Methods

The synthesis of N,N-Bis(2-chloroethyl)-N’,N’-diethyl-1,3-propanediamine N,N’-dioxide dihydrochloride involves multiple steps. The primary synthetic route includes the reaction of diethylamine with 1,3-dichloropropane to form the intermediate compound. This intermediate is then reacted with 2-chloroethylamine under controlled conditions to yield the final product. Industrial production methods typically involve large-scale reactions in specialized reactors to ensure high yield and purity.

Chemical Reactions Analysis

N,N-Bis(2-chloroethyl)-N’,N’-diethyl-1,3-propanediamine N,N’-dioxide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions, leading to the formation of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N,N-Bis(2-chloroethyl)-N’,N’-diethyl-1,3-propanediamine N,N’-dioxide dihydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialized chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-N’,N’-diethyl-1,3-propanediamine N,N’-dioxide dihydrochloride involves its interaction with molecular targets within cells. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can affect various cellular pathways, including those involved in cell division and metabolism.

Comparison with Similar Compounds

N,N-Bis(2-chloroethyl)-N’,N’-diethyl-1,3-propanediamine N,N’-dioxide dihydrochloride can be compared with other similar compounds, such as:

    N,N’-Bis(2-chloroethyl)-N,N’-dimethylethylenediamine N,N’-dioxide: This compound has a similar structure but differs in the substitution pattern on the ethylenediamine backbone.

    N,N’-Bis(2-chloroethyl)-N,N’-diethyl-1,2-ethanediamine N,N’-dioxide: This compound has a different backbone structure, which affects its chemical properties and reactivity.

The uniqueness of N,N-Bis(2-chloroethyl)-N’,N’-diethyl-1,3-propanediamine N,N’-dioxide dihydrochloride lies in its specific molecular configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

95725-35-2

Molecular Formula

C11H26Cl4N2O2

Molecular Weight

360.1 g/mol

IUPAC Name

N',N'-bis(2-chloroethyl)-N,N-diethylpropane-1,3-diamine oxide;dihydrochloride

InChI

InChI=1S/C11H24Cl2N2O2.2ClH/c1-3-14(16,4-2)8-5-9-15(17,10-6-12)11-7-13;;/h3-11H2,1-2H3;2*1H

InChI Key

AMRACDXBCNOPQM-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CCC[N+](CCCl)(CCCl)[O-])[O-].Cl.Cl

Origin of Product

United States

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